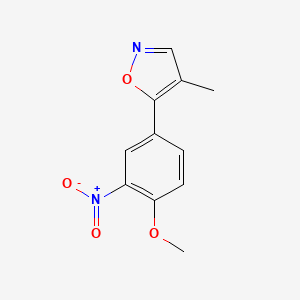

5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole

説明

5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is a substituted isoxazole derivative characterized by a 4-methylisoxazole core linked to a 4-methoxy-3-nitrophenyl group. Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring in this compound creates unique electronic and steric properties, influencing its reactivity and biological activity.

特性

分子式 |

C11H10N2O4 |

|---|---|

分子量 |

234.21 g/mol |

IUPAC名 |

5-(4-methoxy-3-nitrophenyl)-4-methyl-1,2-oxazole |

InChI |

InChI=1S/C11H10N2O4/c1-7-6-12-17-11(7)8-3-4-10(16-2)9(5-8)13(14)15/h3-6H,1-2H3 |

InChIキー |

SNDHZFREABPUDH-UHFFFAOYSA-N |

正規SMILES |

CC1=C(ON=C1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes can include the use of automated systems for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality .

化学反応の分析

Types of Reactions: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed:

Reduction: 5-(4-Amino-3-methoxyphenyl)-4-methylisoxazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: In chemistry, 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties .

Industry: In the industrial sector, 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .

作用機序

The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .

類似化合物との比較

Pyrazole Derivatives

- 5-(4-Methoxy-3-nitrophenyl)-1,3-bis-(4-methoxyphenyl)-4-methyl-1H-pyrazole (4d) (): Structural Difference: Replaces the isoxazole oxygen with a nitrogen atom, forming a pyrazole ring. Impact: Pyrazoles generally exhibit higher thermal stability compared to isoxazoles due to aromaticity. Activity: Pyrazole derivatives are often explored as estrogen receptor ligands, suggesting divergent biological applications compared to isoxazoles .

Isoxazole Derivatives with Carboxamide Substituents

- N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide (): Structural Difference: Features a carboxamide group at position 4 and a chloro-nitro substitution on the phenyl ring. Impact: The carboxamide group enables hydrogen bonding, enhancing interactions with biological targets. Activity: Demonstrates immunomodulatory effects analogous to leflunomide, a known PDGF signaling inhibitor .

Substituent Position and Electronic Effects

Nitro Group Orientation

- N-(2-Methoxy-4-nitrophenyl)-5-methylisoxazole-3-carboxamide (): Structural Difference: Nitro group at position 4 (vs. 3 in the target compound) and methoxy at position 2. This alters reactivity in electrophilic substitution reactions .

Methoxy vs. Trifluoromethyl Groups

- SU101 (Leflunomide Analogue) (): Structural Difference: Contains a trifluoromethyl group instead of methoxy and nitro substituents. Impact: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and altering pharmacokinetics. Activity: Inhibits PDGF-mediated tumor growth by blocking receptor tyrosine phosphorylation, with selectivity over EGF pathways .

Mitsunobu Reaction in Isoxazole Functionalization

- 5-Methyl-4-[(4-nitrophenoxy)methyl]-3-phenylisoxazole (34b) (): Synthesis: Utilizes triphenylphosphine and diisopropyl azodicarboxylate (DIAD) for ether bond formation. Comparison: Similar coupling strategies could apply to the target compound, though starting materials would differ due to the 4-methoxy-3-nitrophenyl group .

Carboxamide Formation

PDGF Pathway Inhibition

- SU101 () and N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide () both inhibit PDGF receptor tyrosine phosphorylation.

- Key Difference : SU101’s trifluoromethyl group confers pyrimidine biosynthesis-independent selectivity, whereas the target compound’s nitro-methoxy combination may influence receptor binding kinetics .

Immunomodulation

- Leflunomide analogs () highlight the role of nitro and carboxamide groups in modulating immune responses. The target compound’s methoxy group may reduce cytotoxicity compared to chloro substituents .

Data Tables

Table 1: Structural and Electronic Comparison

生物活性

5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and immunology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole belongs to the isoxazole family, which is known for its diverse pharmacological properties. The compound can be synthesized through various methods involving the reaction of substituted phenyl compounds with isoxazole derivatives. Notably, compounds within this class have shown promising results in terms of anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that isoxazole derivatives, including 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole, exhibit significant anticancer activities. A study demonstrated that certain isoxazole derivatives could inhibit the proliferation of cancer cells in vitro. For instance, derivatives were tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity at low concentrations. Specifically, the compound was noted to inhibit tumor necrosis factor (TNF-α) production in human whole blood cultures, suggesting its role in modulating inflammatory responses associated with tumor growth .

Immunosuppressive Effects

The immunosuppressive properties of isoxazole derivatives have also been explored. In vitro studies revealed that these compounds could inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). This effect was attributed to the induction of apoptosis in immune cells, mediated by increased expression of caspases and other pro-apoptotic factors . The ability to modulate immune responses positions these compounds as potential candidates for therapeutic applications in autoimmune diseases and transplant rejection.

The biological mechanisms underlying the activity of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole involve several pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

- Cytokine Modulation : It influences cytokine production, particularly TNF-α, which plays a critical role in inflammation and immune response.

- Kinase Inhibition : Isoxazole derivatives often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole:

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways.

- Animal Models : In vivo experiments using mouse models showed that administration of the compound resulted in reduced tumor growth without significant toxicity to normal tissues .

- Comparative Analysis : Table 1 summarizes the IC50 values of various isoxazole derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole | MCF-7 (Breast Cancer) | 12.5 |

| N-(4-chlorophenyl)isoxazole-4-carboxamide | HCT116 (Colorectal) | 8.7 |

| N-(4-fluorophenyl)isoxazole-4-carboxamide | A549 (Lung Cancer) | 15.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。